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molecular formula C8H14O5S B1396721 Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate CAS No. 170721-48-9

Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate

Cat. No. B1396721
M. Wt: 222.26 g/mol
InChI Key: SWSNDKHMSTTXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

To a stirred solution of (1-hydroxymethyl-cyclopropyl)-acetic acid methyl ester (600 mg, 4.16 mmol) in dichloromethane (10 mL) cooled in dry ice-acetone bath (−40° C.), was added methanesulfonyl chloride (483 μL, 6.24 mmol). The mixture was then cooled to −60° C. and triethylamine (928 μA, 6.66 mmol) was added. With stirring, the mixture was warmed up to 0° C. during 1 hr. After cooling the mixture to −15° C., cold 3 N HCl solution (0.6 mL), cold brine (2 mL), and dichloromethane (25 mL) were added in this order. The mixture was washed with cold brine (25 mL) twice, dried with MgSO4, filtered, and evaporated in vacuo to give 962 mg (quantitative) of crude (1-methanesulfonyloxymethyl-cyclopropyl)-acetic acid methyl ester as a colorless oil. This crude product was used directly in the next reaction without further purification. 1H-NMR (200 MHz, CDCl3) δ 0.62-0.72 (4H, m), 2.42 (2H, s), 3.02 (3H, s), 3.70 (3H, s), 4.17 (2H, s).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
483 μL
Type
reactant
Reaction Step Two
Quantity
6.66 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1([CH2:8][OH:9])[CH2:7][CH2:6]1.[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)CC)C.Cl>ClCCl.C(=O)=O.CC(C)=O.[Cl-].[Na+].O>[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]1([CH2:8][O:9][S:12]([CH3:11])(=[O:14])=[O:13])[CH2:7][CH2:6]1 |f:5.6,7.8.9|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC(CC1(CC1)CO)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
483 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
6.66 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0.6 mL
Type
reactant
Smiles
Cl
Name
brine
Quantity
2 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed up to 0° C. during 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to −15° C.
WASH
Type
WASH
Details
The mixture was washed with cold brine (25 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CC1(CC1)COS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 962 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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